molecular formula C15H16ClNO B1526557 2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine CAS No. 1303445-99-9

2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine

Katalognummer B1526557
CAS-Nummer: 1303445-99-9
Molekulargewicht: 261.74 g/mol
InChI-Schlüssel: HRARFISHYLFDSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine, or 2-BzCMDP, is an organic compound with a wide range of applications in the scientific field. It is a pyridine derivative and is used in many different chemical reactions and processes. 2-BzCMDP has unique properties that make it a useful tool for researchers in a variety of fields. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • Schiff Base Ligand Synthesis : A study synthesized a Schiff base ligand, which included a component similar to 2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine. This ligand and its Co(II), Ni(II), and Cu(II) complexes were characterized for various properties including DNA binding and antibacterial activities (El‐Gammal et al., 2021).

Catalysis

  • Catalytic Activities : The synthesized Schiff base ligand and its metal complexes exhibited catalytic activities. These activities were explored in the context of DNA binding and antimicrobial properties (El‐Gammal et al., 2021).

Antioxidant Properties

  • Chain-Breaking Antioxidants : Research on a series of 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to 2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine, revealed significant antioxidant properties. These compounds were synthesized and evaluated for their effectiveness as phenolic chain-breaking antioxidants (Wijtmans et al., 2004).

Pharmaceutical Synthesis

  • Intermediate in Drug Synthesis : The compound has been used as an intermediate in the synthesis of drugs like Dexlansoprazole, which is used for treating gastroesophageal reflux disease (GERD) and other gastric acid-related diseases (Gilbile et al., 2017).

Antimicrobial and Antiviral Research

  • Antimicrobial and Antiviral Potential : Research indicates potential antimicrobial and antiviral activities of compounds synthesized using derivatives of 2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine. These studies focus on the interactions with DNA and protein receptors, which may have implications for treating diseases like COVID-19 (El‐Gammal et al., 2021).

Material Science

  • Organic-Inorganic Hybrid Materials : The compound has been used in the synthesis of organic-inorganic hybrid materials, which are of interest in materials science for various applications. These materials were characterized by single-crystal X-ray diffraction and other methods (Soukrata et al., 2015).

Chemical Synthesis and Green Chemistry

  • Green Chemistry Applications : The compound plays a role in green chemistry applications, particularly in the synthesis of functional derivatives and evaluation of green metrics. This involves assessing aspects like atom economy and waste generation in chemical processes (Gilbile et al., 2017).

Photophysical Properties

  • Photophysical Research : Studies have explored the photophysical properties of related compounds, which could have implications in fields like photochemistry and the development of new materials with specific light absorption and emission properties (Mancilha et al., 2011).

Eigenschaften

IUPAC Name

3-(chloromethyl)-4,6-dimethyl-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-11-8-12(2)17-15(14(11)9-16)18-10-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRARFISHYLFDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CCl)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine

Synthesis routes and methods

Procedure details

21.5 g×2 batches: To a solution of [2-(benzyloxy)-4,6-dimethylpyridin-3-yl]methanol (Cpd Y, 21.5 g, 88.5 mmol) in anhydrous CH2Cl2 (400 mL) was added SOCl2 (16.0 g, 133 mmol) at −40° C. under N2. The mixture was stirred at the −40° C. for 30 minutes. The reaction mixture was poured into ice-water (300 mL) and adjusted pH 7˜8 with NaHCO3 (solid). The mixture was separated and the aqueous layer was extracted with CH2Cl2 (300 mL). The combined organic layers were washed with brine (300 mL), dried over Na2SO4, and concentrated under vacuum. The residue was purified by column chromatography (petroleum ether/EtOAc, 100:1) to give the title compound (Cpd Z, 27.5 g, 60%) as a white solid. 1H NMR (400 MHz, chloroform-d) δ 7.51-7.49 (d, 2H), 7.41-7.37 (t, 2H), 7.34-7.30 (t, 1H), 6.62 (s, 1H), 5.45 (s, 2H), 4.73 (s, 2H), 2.42 (s, 3H), 2.37 (s, 3H). MS 261.9 [M+H].
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine
Reactant of Route 4
Reactant of Route 4
2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine
Reactant of Route 5
Reactant of Route 5
2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine
Reactant of Route 6
2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.